2,5-dichloro-6-methoxy-3-nitrobenzoic acid
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Overview
Description
2,5-Dichloro-6-methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C8H5Cl2NO5 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-6-methoxy-3-nitrobenzoic acid typically involves the nitration of 2,5-dichloro-6-methoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-6-methoxy-3-nitrobenzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and nitro) makes the compound less reactive towards electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Nucleophilic Substitution: Amines or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Reduction: 2,5-dichloro-6-methoxy-3-aminobenzoic acid.
Nucleophilic Substitution: Derivatives with substituted amino or alkoxy groups.
Scientific Research Applications
2,5-Dichloro-6-methoxy-3-nitrobenzoic acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-6-methoxy-3-nitrobenzoic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and methoxy groups influence the compound’s lipophilicity and binding affinity to target molecules.
Comparison with Similar Compounds
- 2,6-Dichloro-3-nitrobenzoic acid
- 2,5-Dichloro-3-nitrobenzoic acid
- 2,4-Dichloro-6-methoxybenzoic acid
Comparison: 2,5-Dichloro-6-methoxy-3-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which affects its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for targeted research and development.
Properties
CAS No. |
19093-87-9 |
---|---|
Molecular Formula |
C8H5Cl2NO5 |
Molecular Weight |
266 |
Purity |
95 |
Origin of Product |
United States |
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